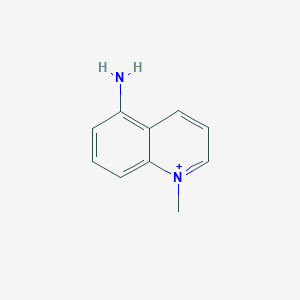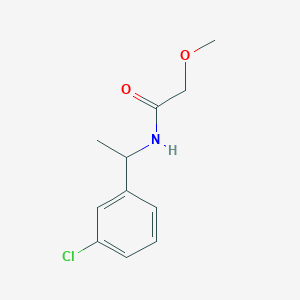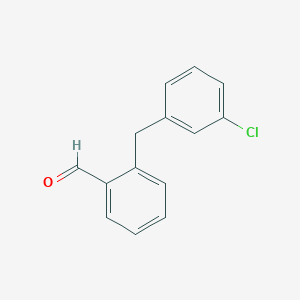
2-(3-Chlorobenzyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO It is a derivative of benzaldehyde, where a 3-chlorobenzyl group is attached to the benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)benzaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 2-(3-Chlorobenzyl)benzyl alcohol using hypochlorite as an oxidant under phase transfer catalysis . This method is highly selective and yields the desired aldehyde without forming benzoic acid or other by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents like hypochlorite. The use of phase transfer catalysis in these reactions enhances the efficiency and selectivity, making the process cost-effective and reducing pollution .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium cyanide or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid.
Reduction: 2-(3-Chlorobenzyl)benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(3-Chlorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorobenzyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The presence of the 3-chlorobenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Similar in structure but lacks the aldehyde group.
Benzaldehyde: Lacks the 3-chlorobenzyl group.
3-Chlorobenzaldehyde: Similar but does not have the benzyl group attached.
Uniqueness
2-(3-Chlorobenzyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-chlorobenzyl groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler analogs .
Propriétés
Formule moléculaire |
C14H11ClO |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c15-14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-16/h1-7,9-10H,8H2 |
Clé InChI |
NCXXJQPCIPTHSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


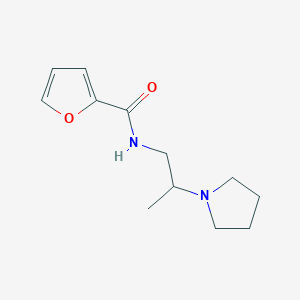
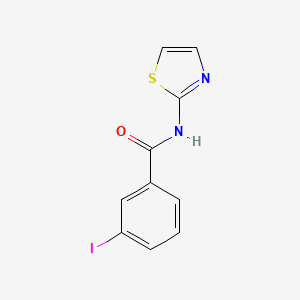
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
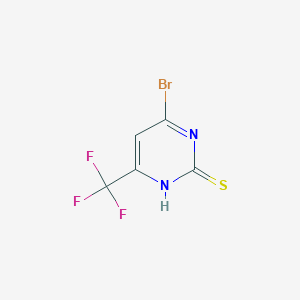

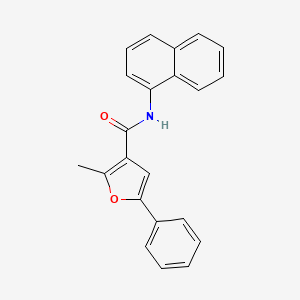
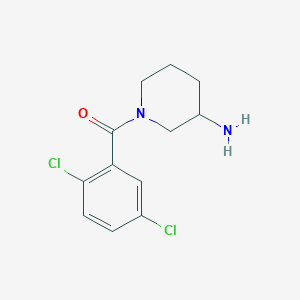
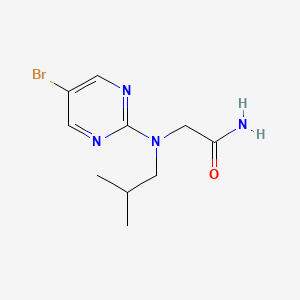
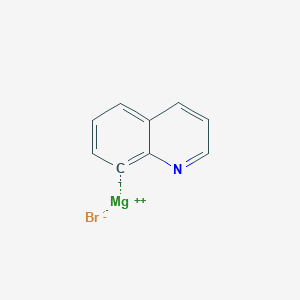
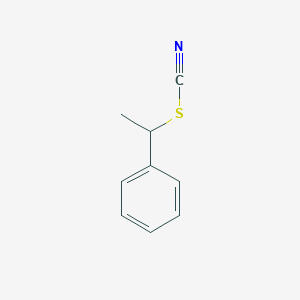
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
